molecular formula C19H18N2O5 B2385799 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795191-64-8

2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2385799
CAS No.: 1795191-64-8
M. Wt: 354.362
InChI Key: BLTXOVGXHHLYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing, making it a prominent target for investigating psychiatric and neurological disorders . By selectively inhibiting PDE10A, this compound elevates intracellular levels of the secondary messengers cAMP and cGMP, thereby modulating striatal output pathways. This mechanism underpins its significant research value in preclinical models for studying the pathophysiology and potential treatment avenues for schizophrenia , Huntington's disease, and other conditions involving basal ganglia dysfunction. Its specific chemical scaffold, featuring the tetrahydro-isoindole-dione core, contributes to its pharmacokinetic profile and binding affinity, making it a valuable tool compound for elucidating PDE10A biology and for advancing the development of novel central nervous system therapeutics .

Properties

IUPAC Name

2-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(11-5-6-15-16(7-11)26-10-25-15)20-8-12(9-20)21-18(23)13-3-1-2-4-14(13)19(21)24/h1-2,5-7,12-14H,3-4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXOVGXHHLYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. Its biological activity is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

This compound features:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Isoindole structure : This bicyclic structure is often associated with bioactive compounds.

The molecular formula for this compound is C15H14N2O5C_{15}H_{14}N_{2}O_{5}, and it has a molecular weight of approximately 302.28 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds containing benzo[d][1,3]dioxole have been shown to interfere with cell cycle progression and induce apoptosis in cancer cell lines such as HepG2 and MCF-7.
  • Case Studies : In vitro studies demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit the proliferation of various cancer cell lines. The specific compound under consideration may exhibit similar effects due to its structural analogies.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The presence of the azetidine ring may enhance this activity through various mechanisms including disruption of bacterial cell wall synthesis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosaVariable MIC based on derivatives

Anti-inflammatory Effects

Compounds similar to this one have shown anti-inflammatory properties. The benzo[d][1,3]dioxole structure is often linked with the modulation of inflammatory pathways, which could be beneficial in treating various inflammatory diseases.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
  • Azetidine Ring Formation : Synthesized via cyclization reactions with appropriate amine precursors.
  • Coupling Reactions : The final product is formed by coupling the benzo[d][1,3]dioxole with the azetidine ring using reagents like carbodiimides.

Comparison with Similar Compounds

Critical Limitations in the Evidence

  • : Describes a protein quantification method (Bradford assay) unrelated to organic synthesis or compound comparisons .
  • These feature thiazole, pyrimidine, or quinazoline cores, whereas the target compound contains a benzo[d][1,3]dioxole, azetidine, and isoindole-dione system .
  • : Discusses isatin-derived peroxides (e.g., carboperoxoates), which are pharmacologically distinct and lack the azetidine or isoindole-dione moieties present in the target compound .

No overlap in functional groups, synthetic methodologies, or pharmacological targets exists between the evidence and the queried compound.

Key Differences from Evidence-Based Compounds

A hypothetical comparison table is provided below to emphasize structural disparities:

Compound Core Structure Key Functional Groups Pharmacological Relevance
Target Compound: 2-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-... Isoindole-dione, azetidine Benzo[d][1,3]dioxole, carbonyl, tetrahydroisoindole Unknown (no data in evidence)
Compound 11a Thiazolo-pyrimidine Cyano, methylfuran, trimethylbenzylidene Anticancer, antimicrobial
Compound 12 Pyrimido-quinazoline Cyano, dihydroquinazoline Potential kinase inhibition
Isatin Derivatives Indole-2,3-dione (isatin) Carboperoxoate, hydrazinylidene Antioxidant, antiproliferative

Q & A

Basic: What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the azetidine ring. A common approach includes:

Azetidine Ring Formation : Cyclization of a precursor (e.g., 3-aminopropanol derivatives) using reagents like chloroacetyl chloride under controlled pH (neutral to slightly basic) to avoid side reactions .

Benzo[d][1,3]dioxole Incorporation : Coupling the azetidine intermediate with benzo[d][1,3]dioxole-5-carbonyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as DMAP .

Isoindole-1,3-dione Assembly : Cyclocondensation of tetrahydrophthalic anhydride derivatives with the acylated azetidine intermediate, often using acetic anhydride as a solvent and reflux conditions (110–120°C) .
Optimization : Reaction yields are maximized by adjusting temperature (reflux vs. room temperature), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for limiting reagents) .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., azetidine CH2_2 at δ 3.5–4.0 ppm) and carbonyl signals (isoindole-dione C=O at ~170 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1705 cm1^{-1}) and benzo[d][1,3]dioxole C-O-C asymmetric vibrations (~1221 cm1^{-1}) .
  • GC-MS/HPLC : Quantify purity (>98%) and detect impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural motifs (e.g., benzo[d][1,3]dioxole’s π-π stacking potential).

Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks with catalytic residues .

MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
Validation : Compare results with in vitro assays (e.g., IC50_{50} values from enzyme inhibition studies) .

Advanced: What experimental designs assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:
Adopt a tiered approach per OECD guidelines:

Abiotic Studies :

  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) to measure degradation half-life (HPLC monitoring) .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify byproducts via LC-MS .

Biotic Studies :

  • Microbial Degradation : Use OECD 301B ready biodegradability tests with activated sludge .
  • Ecotoxicology : Acute toxicity assays on Daphnia magna (48-hr LC50_{50}) and algal growth inhibition (72-hr EC50_{50}) .

Basic: What strategies mitigate instability during storage?

Methodological Answer:

  • Packaging : Store in amber vials under argon to prevent oxidation; desiccants (silica gel) reduce hydrolysis .
  • Temperature : Maintain at -20°C for long-term storage; short-term use at 4°C in anhydrous DMSO .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How are reaction conditions optimized to improve synthetic yield?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%). Analyze via response surface methodology (RSM) .
  • Catalyst Screening : Test alternatives (e.g., Pd(OAc)2_2 vs. CuI) for coupling steps; optimize ligand-metal ratios (1:1 to 1:2) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: How are structure-activity relationships (SARs) elucidated for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replacing benzo[d][1,3]dioxole with phenyl groups) .

Biological Assays : Test analogs against target panels (e.g., cancer cell lines via MTT assay) to correlate activity with structural features .

QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Basic: What are common impurities, and how are they identified?

Methodological Answer:

  • Byproducts : Unreacted tetrahydrophthalic anhydride (detected via GC-MS at m/z 164) or azetidine dimers (NMR δ 3.8 ppm) .
  • Identification : Use LC-MS/MS with CID fragmentation to match impurities to reference spectra .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .

Advanced: How is the compound’s pharmacokinetic profile evaluated preclinically?

Methodological Answer:

In Vitro ADME :

  • Permeability : Caco-2 cell monolayers (Papp_{app} > 1 × 106^{-6} cm/s) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .

In Vivo Studies :

  • Pharmacokinetics : Administer IV/orally to rodents; collect plasma for AUC and half-life calculations .

Advanced: How can multi-target assays validate the compound’s pharmacological potential?

Methodological Answer:

  • Panel Screening : Use high-throughput platforms (e.g., Eurofins’ SafetyScreen44) to assess off-target effects .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify modulated pathways .
  • In Vivo Efficacy : Test in disease models (e.g., xenografts for oncology) with dose-ranging studies (1–100 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.